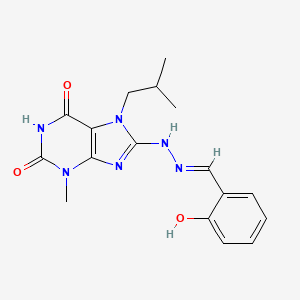

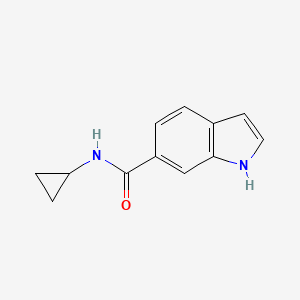

![molecular formula C14H14ClNO4S2 B2479586 Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 478249-86-4](/img/structure/B2479586.png)

Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate, also known as MTSP, is an organosulfur compound that has been studied for its potential applications in the scientific research field. MTSP is a colorless liquid with a melting point of -12.5 °C and a boiling point of 166 °C. It is soluble in water and organic solvents, and is an important chemical intermediate for the synthesis of various organic compounds.

Scientific Research Applications

Drug Metabolism and Enzyme Induction

Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate and its structurally related compounds have been studied for their ability to induce changes in hepatic microsomal drug-metabolizing enzymes. Notably, chlorophenyl methyl sulfides, their oxidized compounds, and methylsulfonyl metabolites have been observed to enhance the activity of various drug-metabolizing enzymes such as aniline hydroxylase and aminopyrine N-demethylase. These compounds also influence the content of cytochromes like P-450 and b5 in rat liver microsomes, indicating their significant role in the induction of drug-metabolizing enzymes. The specific methylsulfonyl metabolites appear to be crucial in this induction process, and this activity is influenced by the chemical structure and the presence of specific functional groups or metabolites (Kimura et al., 1983) (Kato et al., 1986).

Anticonvulsant Activity

Compounds structurally related to Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate have been explored for their potential anticonvulsant properties. For instance, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-l-oate demonstrated potent anticonvulsant effects in animal models, indicating the potential therapeutic applications of these compounds in the treatment of epilepsy and related disorders. The potency and efficacy of these compounds were compared with established antiepileptic drugs, showing their relevance in medical research (Mulzac & Scott, 1993).

Anti-Inflammatory Activity

The anti-inflammatory potential of β-hydroxy-β-arylpropanoic acids, structurally similar to Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate, has been a subject of interest. These compounds, particularly 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid, have shown significant anti-inflammatory activity, surpassing that of standard NSAIDs like ibuprofen. Their effects on COX-2 inhibition and gastric tolerability suggest their potential as therapeutic agents for inflammatory conditions (Savić et al., 2011).

Metabolism and Clearance

Studies have also focused on the metabolism and clearance of compounds similar to Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate. For instance, MK-571, a leukotriene antagonist, showed species-dependent stereoselective plasma protein binding and clearance rates, providing insights into the pharmacokinetics and dynamics of these compounds. Such studies are crucial in understanding the metabolic pathways, efficacy, and safety profiles of potential therapeutic agents (Tocco et al., 1990).

properties

IUPAC Name |

methyl 3-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4S2/c1-20-13(17)9-12(10-5-2-3-6-11(10)15)16-22(18,19)14-7-4-8-21-14/h2-8,12,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUDKOVCUNTTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

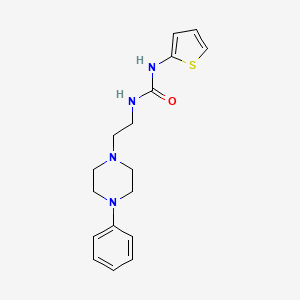

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2479506.png)

![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)

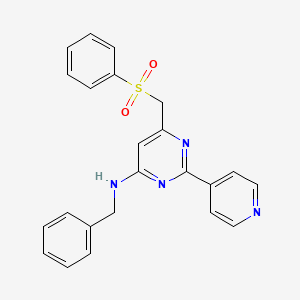

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)

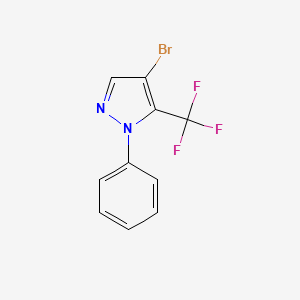

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2479515.png)

![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)

![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

![1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone](/img/structure/B2479526.png)